molecular formula C10H17NO5 B12281529 (1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid

(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B12281529
M. Wt: 231.25 g/mol
InChI Key: AWQKEQCUPUQHLY-XVMARJQXSA-N
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Description

(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid is a complex organic compound with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutane ring, introduction of the hydroxyl group, and protection of the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3R)-2-amino-3-hydroxycyclobutane-1-carboxylic acid: Lacks the Boc protection on the amino group.

    (1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-cyclobutane-1-carboxylic acid: Lacks the hydroxyl group.

Uniqueness

The presence of both the Boc-protected amino group and the hydroxyl group in (1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid makes it unique compared to similar compounds. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

(1S,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-7-5(8(13)14)4-6(7)12/h5-7,12H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-,6+,7-/m0/s1

InChI Key

AWQKEQCUPUQHLY-XVMARJQXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H](C[C@H]1O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC1O)C(=O)O

Origin of Product

United States

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